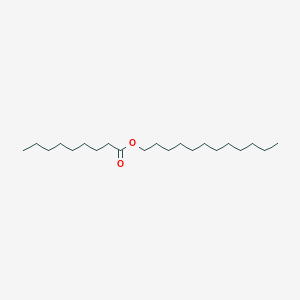

Dodecyl nonan-1-oate

Description

General Overview of Long-Chain Fatty Esters in Chemical Sciences

Long-chain fatty esters are a specific type of ester derived from long-chain fatty acids and alcohols. wikipedia.org These compounds, often found in waxes and oils, are of considerable interest in the chemical sciences due to their diverse applications and their origin from renewable resources. ajgreenchem.comwhiterose.ac.uk Fatty acids, which form the backbone of these esters, are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. wikipedia.org

The carbon chains in these esters can vary in length. Long-chain fatty acids are typically defined as having aliphatic tails of 13 to 21 carbons. wikipedia.org Research in this area often focuses on the synthesis of these esters through methods like esterification and transesterification, which can be catalyzed by acids, bases, or enzymes. ajgreenchem.com These synthetic routes are explored for their efficiency and environmental friendliness, with a notable emphasis on solvent-free conditions. ajgreenchem.com

Long-chain fatty esters serve as precursors for a variety of valuable chemicals. They can be transformed into monomers for the production of polymers such as polyesters and polyamides. researchgate.net Additionally, they are fundamental to the production of biofuels, specifically fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs). ajgreenchem.com Their physical properties, such as melting and boiling points, are influenced by the length of their carbon chains. researchgate.net

Academic Significance of Dodecyl Nonan-1-oate as a Model Compound for Chemical Investigations

This compound, a long-chain fatty ester, serves as a representative example for studying the characteristics and reactions of this class of compounds. Its well-defined structure, consisting of a C12 alcohol (dodecanol) and a C9 carboxylic acid (nonanoic acid), makes it an ideal model for investigating fundamental chemical processes. nih.govnist.gov

The study of this compound allows researchers to understand the impact of chain length on the physical and chemical properties of esters. By systematically analyzing compounds like this compound, scientists can extrapolate findings to a broader range of long-chain fatty esters, which are often more complex mixtures in their natural forms. caymanchem.com This systematic approach is crucial for developing new applications for these renewable materials.

The synthesis of this compound can be achieved through the esterification of nonanoic acid with dodecanol (B89629). This reaction is a classic example of Fischer-Speier esterification and can be used to study reaction kinetics, catalyst efficiency, and purification techniques. ajgreenchem.com The straightforward nature of its synthesis and its clear spectroscopic signatures make it a valuable tool in educational and research settings for demonstrating key principles of organic chemistry.

Scope and Research Objectives for this compound Studies in Fundamental Chemical Processes

Research involving this compound is primarily aimed at understanding the fundamental aspects of long-chain fatty esters. The objectives of such studies include:

Elucidation of Structure-Property Relationships: Investigating how the molecular structure of this compound influences its physical properties such as melting point, boiling point, viscosity, and solubility. This knowledge is essential for predicting the behavior of other long-chain esters and for designing materials with specific properties.

Reaction Mechanism Studies: Using this compound as a substrate to study the mechanisms of esterification, transesterification, hydrolysis, and other reactions common to esters. This can lead to the development of more efficient and selective synthetic methods. ajgreenchem.com

Analytical Method Development: Employing this compound as a standard for developing and validating analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of long-chain fatty esters in complex mixtures. nih.govnist.gov

Exploration of Potential Applications: While direct applications of this compound may be limited, its study provides insights into the potential uses of the broader class of long-chain fatty esters in areas such as lubricants, plasticizers, and as phase change materials.

Chemical and Physical Properties of this compound

This compound is identified by the CAS number 17671-26-0. nih.govnist.gov Its IUPAC name is dodecyl nonanoate (B1231133). nih.gov The compound appears as a solid powder at room temperature. lookchem.com

Molecular and Structural Data

Below is a table summarizing the key molecular and structural identifiers for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₂O₂ | nih.govnist.gov |

| Molecular Weight | 326.56 g/mol | chemeo.com |

| IUPAC Name | dodecyl nonanoate | nih.gov |

| Synonyms | This compound, Nonanoic acid, dodecyl ester | nih.gov |

| CAS Number | 17671-26-0 | nih.govnist.gov |

| InChI | InChI=1S/C21H42O2/c1-3-5-7-9-11-12-13-14-16-18-20-23-21(22)19-17-15-10-8-6-4-2/h3-20H2,1-2H3 | nih.govnist.gov |

| InChIKey | PAKQQTBKJHSYEY-UHFFFAOYSA-N | nih.govnist.gov |

| SMILES | CCCCCCCCCCCCOC(=O)CCCCCCCC |

Physical Properties

The physical properties of this compound are detailed in the table below.

| Property | Value | Reference |

| Appearance | Solid powder | lookchem.com |

| Boiling Point | 348.7 ± 10.0 °C | |

| Density | 0.863 ± 0.06 g/cm³ | |

| XLogP3 | 9.2 | nih.gov |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectra: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. nih.gov

¹³C NMR Spectra: The carbon-13 NMR spectrum reveals the number and types of carbon environments within the molecule. nih.gov

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data shows a main library match with a top peak at m/z 159. nih.gov

Infrared (IR) Spectra: The FTIR spectrum, typically run as a neat capillary cell, shows characteristic ester carbonyl stretches. nih.gov

Properties

CAS No. |

17671-26-0 |

|---|---|

Molecular Formula |

C21H42O2 |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

dodecyl nonanoate |

InChI |

InChI=1S/C21H42O2/c1-3-5-7-9-11-12-13-14-16-18-20-23-21(22)19-17-15-10-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

PAKQQTBKJHSYEY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC |

Other CAS No. |

17671-26-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for Dodecyl Nonan 1 Oate Formation

Classic Esterification Pathways for Long-Chain Fatty Esters

The most common method for producing esters like dodecyl nonan-1-oate is through Fischer esterification, a reaction that combines a carboxylic acid and an alcohol with an acid catalyst. jove.com

Acid-Catalyzed Fischer Esterification Mechanisms: Protonation, Nucleophilic Addition, and Elimination Processes

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. jove.comlibretexts.org The mechanism for the formation of this compound from nonanoic acid and dodecanol (B89629) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), involves several key steps: chemistrytalk.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the nonanoic acid by the acid catalyst. jove.comchemistrytalk.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Addition: The alcohol, dodecanol, acts as a nucleophile and attacks the now-activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. jove.comcerritos.edu

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. chemistrytalk.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. cerritos.edu This step is crucial and drives the reaction forward.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the ester, this compound, and regenerate the acid catalyst. chemistrytalk.org

All steps in the Fischer esterification are reversible, and the reaction typically reaches an equilibrium. libretexts.org

Kinetic and Thermodynamic Considerations in Ester Synthesis

The rate and equilibrium position of esterification reactions are influenced by several factors, including temperature, catalyst type, and the molar ratio of reactants. acs.org

Kinetics: The Fischer esterification is known to have relatively slow reaction rates. nrochemistry.com The rate can be increased by using a catalyst and by increasing the reaction temperature. jove.comjchr.org The reaction generally follows second-order kinetics. jchr.org The activation energy for the synthesis of HMF-levulinate, an ester, was found to be 32.78 kJ mol⁻¹. rsc.org

Thermodynamics: The Fischer esterification is a thermodynamically controlled process, meaning the most stable ester is favored as the main product. nrochemistry.com The equilibrium constant (Keq) for esterification is typically close to 1, indicating that the reaction does not strongly favor either reactants or products. libretexts.org To shift the equilibrium towards the product side and increase the yield of the ester, an excess of one of the reactants, usually the less expensive alcohol, is used. jove.comcerritos.edu Another strategy is the removal of water as it is formed, which, according to Le Chatelier's principle, drives the reaction forward. jove.com The enthalpy change (ΔH) of the reaction determines whether it is exothermic or endothermic. mdpi.com

Below is a table summarizing key thermodynamic and kinetic parameters relevant to esterification reactions.

| Parameter | Description | Impact on Esterification |

| Temperature | A measure of the average kinetic energy of the particles in a system. | Increasing temperature generally increases the reaction rate but can also affect the equilibrium position. acs.orgjchr.org |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Acid catalysts are essential for the Fischer esterification to proceed at a reasonable rate. jove.com |

| Molar Ratio of Reactants | The ratio of the number of moles of each reactant. | Using an excess of one reactant (typically the alcohol) shifts the equilibrium to favor the formation of the ester. jove.comjchr.org |

| Equilibrium Constant (Keq) | The ratio of the concentrations of products to reactants at equilibrium. | A Keq close to 1 indicates a reversible reaction where significant amounts of both reactants and products are present at equilibrium. libretexts.org |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction. | Determines if the reaction is endothermic (absorbs heat) or exothermic (releases heat). mdpi.com |

Advanced Synthetic Approaches to this compound

In addition to classic esterification, modern synthetic methods focus on improving efficiency and sustainability.

Enzymatic Synthesis and Biocatalysis for Ester Formation

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a greener alternative to traditional chemical methods for producing esters like this compound. researchgate.net Lipases can catalyze esterification reactions with high selectivity and under mild conditions. researchgate.net Immobilized enzymes are often preferred as they can be easily separated from the reaction mixture and reused, enhancing the economic feasibility of the process. researchgate.net The use of enzymes can also eliminate the need for protecting groups, which are often required in chemical synthesis, thereby reducing waste. acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.com

Atom economy, a concept developed by Barry Trost, is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgwikipedia.org The ideal atom economy is 100%, meaning all reactant atoms are found in the product, and no waste is generated. wikipedia.org

The Fischer esterification, when optimized, can have a high atom economy because the only byproduct is water. nrochemistry.com This is a significant advantage over other methods that may use reagents like acid chlorides or anhydrides, which generate more substantial waste. nrochemistry.comnih.gov Cross-Dehydrogenative Coupling (CDC) reactions are also being developed as sustainable strategies for ester synthesis due to their high atom economy. labmanager.comeurekalert.org

Development of Safer Solvents and Process Intensification Strategies

The industrial synthesis of esters like this compound is increasingly scrutinized for its environmental impact. Consequently, significant research has focused on developing greener processes through the adoption of safer solvents and the implementation of process intensification strategies.

Safer Solvents

The principle of using safer solvents aims to minimize the environmental and health impacts associated with traditional organic solvents. wordpress.com Solvents are crucial for dissolving reactants, facilitating mixing, and controlling reaction temperature, but they often constitute the largest volume of waste in a chemical process. wordpress.com The ideal "green" solvent is non-toxic, biodegradable, non-volatile, and sourced from renewable feedstocks. orientjchem.org Water is a highly desirable solvent due to its non-toxicity and availability, though its use requires water-soluble reactants. reagent.co.uk Other alternatives gaining traction include supercritical fluids (like CO2) and bio-based solvents such as ethyl lactate. orientjchem.org The selection of a suitable green solvent is a multi-parameter optimization problem, as illustrated by solvent selection guides developed by major pharmaceutical and chemical companies. wordpress.comacsgcipr.org These guides rank solvents based on factors like health effects, environmental persistence, and safety hazards.

Interactive Table: Comparison of Conventional and Safer Solvents for Ester Synthesis

| Solvent | Type | Key Hazards | Green Chemistry Considerations |

| Toluene | Conventional (Aromatic) | Flammable, toxic, suspected reproductive hazard. | Undesirable; seek replacement. |

| Dichloromethane | Conventional (Halogenated) | Suspected carcinogen, volatile organic compound (VOC). | Undesirable; high-priority for replacement. wordpress.com |

| Water | Green | None (in this context). | Excellent safety and environmental profile. reagent.co.uk |

| Supercritical CO2 | Green | High pressure required. | Non-toxic, non-flammable, easily removed. orientjchem.org |

| Ethyl Lactate | Green (Bio-based) | Combustible. | Biodegradable, derived from renewable resources. orientjchem.org |

Process Intensification (PI)

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. slideshare.netntnu.no Rather than incremental improvements, PI aims for a paradigm shift in process design. For the synthesis of this compound, several PI strategies are applicable:

Microreactors: These are devices with micro-sized channels (typically with diameters less than 1 mm) that offer exceptionally high surface-area-to-volume ratios. mdpi.com This characteristic dramatically enhances heat and mass transfer, allowing for precise temperature control and rapid mixing. mdpi.com For an exothermic esterification reaction, this prevents the formation of hot spots and reduces the risk of side reactions, leading to higher yields and purity. The continuous flow nature of microreactors also allows for on-demand production and improved safety. mdpi.com

Reactive Distillation: This technique combines chemical reaction and product separation into a single unit. In the context of this compound synthesis via direct esterification, the reaction would occur in a distillation column filled with a solid acid catalyst. As the ester is formed, the water by-product is continuously removed by distillation, which shifts the reaction equilibrium towards the product side, driving the reaction to completion. cmu.edu

Alternative Energy Sources: Using energy sources like ultrasound or microwaves can intensify the synthesis process. Ultrasonic irradiation can generate localized high temperatures and pressures through acoustic cavitation, enhancing mass transfer and accelerating reaction rates, particularly in heterogeneous systems (e.g., with a solid catalyst).

These strategies move away from traditional large batch reactors towards continuous, integrated, and more efficient manufacturing processes. tue.nl

Reaction Mechanisms Beyond Direct Esterification for this compound

While direct esterification of nonanoic acid with dodecanol is a primary route, this compound can also be synthesized through other mechanistic pathways, notably transesterification and reactions involving enolate intermediates.

Transesterification Processes and Associated Mechanistic Pathways

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com To synthesize this compound, one could start with a more common ester of nonanoic acid, such as methyl nonanoate (B1231133) or ethyl nonanoate, and react it with dodecanol. The reaction is typically catalyzed by either an acid or a base and is reversible. masterorganicchemistry.comdergipark.org.tr To drive the reaction to completion, the lower-boiling alcohol by-product (methanol or ethanol) is usually removed as it forms. psu.edu

Base-Catalyzed Transesterification: This mechanism involves a nucleophilic acyl substitution. masterorganicchemistry.com

Nucleophilic Attack: A strong base, typically an alkoxide like sodium dodecanoxide (formed in situ by reacting dodecanol with a base like NaOH or KOH), attacks the electrophilic carbonyl carbon of the starting ester (e.g., methyl nonanoate). masterorganicchemistry.compsu.edu

Tetrahedral Intermediate Formation: This addition step forms a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The intermediate collapses, eliminating the original alkoxy group (methoxide, CH₃O⁻) as a leaving group, which is subsequently protonated by the solvent to form methanol (B129727). masterorganicchemistry.com

The base-catalyzed process is generally faster than the acid-catalyzed one but is sensitive to the presence of water and free fatty acids, which can lead to soap formation. dergipark.org.trnrel.gov

Acid-Catalyzed Transesterification: This pathway involves a series of protonation and deprotonation steps. masterorganicchemistry.com

Protonation: An acid catalyst (e.g., H₂SO₄, or an organosulfonic acid like 4-dodecylbenzenesulfonic acid researchgate.net) protonates the carbonyl oxygen of the starting ester, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of dodecanol attacks the activated carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added dodecanol moiety to the original methoxy (B1213986) group.

Elimination: The protonated methoxy group leaves as a neutral methanol molecule.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen of the final this compound product. masterorganicchemistry.com

Interactive Table: Catalysts for Transesterification

| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |

| Sodium Hydroxide (B78521) (NaOH) | Homogeneous Base | 40-65°C, 1-2 hours psu.edu | Fast reaction rates, high conversion. researchgate.net | Sensitive to water and free fatty acids (soap formation). nrel.gov |

| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | Higher temp., longer time | Tolerant of free fatty acids. researchgate.net | Corrosive, slower than base catalysts. researchgate.net |

| 4-Dodecylbenzenesulfonic acid (DBSA) | Homogeneous Acid | Mild conditions | High activity, less corrosive than mineral acids. researchgate.net | Homogeneous catalyst requires separation. |

| Sulfated Zirconia | Heterogeneous Acid | High temp. | Reusable, non-corrosive, easy separation. | Slower reaction rates than homogeneous catalysts. rsc.org |

Enolate Formation and Reactivity in this compound Systems

An enolate is a resonance-stabilized anion formed by the deprotonation of a carbon atom alpha (α) to a carbonyl group. orgosolver.commasterorganicchemistry.com While enolates of ketones and aldehydes are common, forming an enolate from an ester like this compound is more challenging. The α-protons of an ester are significantly less acidic (pKa ≈ 25) than those of a ketone (pKa ≈ 20). youtube.com This reduced acidity means that common bases like hydroxides or alkoxides are not strong enough to generate a significant concentration of the ester enolate. youtube.comlibretexts.org

Enolate Formation: To form the enolate of this compound, a very strong, non-nucleophilic base is required in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org The most common base for this purpose is lithium diisopropylamide (LDA). libretexts.orgbyjus.com

Deprotonation: LDA, a sterically hindered strong base, removes a proton from the carbon adjacent to the carbonyl group (the α-carbon) of the this compound molecule.

Enolate Generation: This irreversible deprotonation step creates a lithium enolate, which is a powerful nucleophile. orgosolver.com The negative charge is delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

Interactive Table: Bases for Ester Enolate Formation

| Base | Abbreviation | pKa of Conjugate Acid | Suitability for Ester Deprotonation |

| Sodium Ethoxide | NaOEt | ~16 | No, base is not strong enough; causes transesterification. youtube.com |

| Sodium Hydride | NaH | ~36 | Yes, but reaction can be slow and heterogeneous. libretexts.orglibretexts.org |

| Sodium Amide | NaNH₂ | ~38 | Yes, effective strong base. libretexts.orglibretexts.org |

| Lithium Diisopropylamide | LDA | ~36 | Yes, widely used due to high strength and solubility in THF. libretexts.orgbyjus.com |

Reactivity of the Enolate: The enolate of this compound is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. jove.com However, reactions with most electrophiles (except for silyl (B83357) halides) occur predominantly at the carbon atom. masterorganicchemistry.com This reactivity allows for the formation of new carbon-carbon bonds at the α-position. For instance, the enolate could react with an alkyl halide in an alkylation reaction or with another ester molecule in a condensation reaction (e.g., a Claisen condensation), leading to more complex molecular structures. orgosolver.combyjus.com The formation and subsequent reaction of this enolate are fundamental steps in the synthesis of various complex organic molecules where this compound serves as a building block. orgosolver.com

Degradation Pathways and Environmental Transformation Mechanisms of Dodecyl Nonan 1 Oate

Hydrolytic Cleavage Mechanisms of the Ester Bond

Hydrolysis, a reaction involving the breaking of a bond by the addition of water, is a key degradation pathway for esters like dodecyl nonan-1-oate. libretexts.orglibretexts.org This process can be catalyzed by acids, bases, or enzymes, each following distinct mechanistic pathways.

Acid-Catalyzed Ester Hydrolysis: Mechanistic Pathways

The acid-catalyzed hydrolysis of this compound is a reversible process that results in the formation of nonanoic acid and dodecanol (B89629). dalalinstitute.comlibretexts.orgchemguide.co.uk The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orglibretexts.orgchemguide.co.uk

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in the acidic solution. libretexts.orgyoutube.comlibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. youtube.comlibretexts.org This results in the formation of a tetrahedral intermediate. slideshare.net

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. libretexts.org

Elimination of the Alcohol: The protonated alcohol (dodecanol) is a good leaving group and is eliminated from the tetrahedral intermediate. youtube.com

Deprotonation: A water molecule removes a proton from the resulting protonated carboxylic acid, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product (nonanoic acid). libretexts.org

This entire process is the reverse of Fischer esterification, the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol. youtube.comwikipedia.org To drive the equilibrium towards hydrolysis, a large excess of water is used. libretexts.orgwikipedia.org

Base-Catalyzed Ester Hydrolysis (Saponification): Mechanistic Pathways

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts an ester into an alcohol and the salt of a carboxylic acid. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com When this compound is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), it is converted into dodecanol and the corresponding nonanoate (B1231133) salt. byjus.comwikipedia.orgkiu.ac.ug

The mechanism of saponification involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻) from the base acts as a nucleophile and attacks the carbonyl carbon of the ester. masterorganicchemistry.comorganicchemistrytutor.comebsco.com This leads to the formation of a tetrahedral intermediate, also referred to as an orthoester. wikipedia.org

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the alkoxide group (dodecyloxide) is eliminated as the leaving group. masterorganicchemistry.comorganicchemistrytutor.com This step results in the formation of a carboxylic acid.

To obtain the free carboxylic acid, an acidic workup is required to protonate the carboxylate salt. masterorganicchemistry.comorganicchemistrytutor.com

Enzymatic Hydrolysis of Esters: Biocatalytic Degradation Routes

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters like this compound under mild conditions. europa.eudrewno-wood.pl This biocatalytic degradation is a key process in the environmental breakdown of such compounds and is utilized in various industrial applications. drewno-wood.plresearchgate.net Enzymatic hydrolysis offers several advantages, including high specificity, mild operating conditions, and the generation of fewer by-products. drewno-wood.pl

The general mechanism for enzyme-catalyzed ester hydrolysis involves the formation of an enzyme-substrate complex, followed by the cleavage of the ester bond and release of the alcohol and carboxylic acid products. The active site of the enzyme provides a specific environment that facilitates the hydrolytic reaction, often involving a catalytic triad (B1167595) of amino acid residues.

The efficiency of enzymatic hydrolysis can be influenced by factors such as pH, temperature, and the presence of inhibitors. drewno-wood.plnih.gov For instance, the products of the reaction, such as certain sugars, can sometimes inhibit the activity of the enzymes. drewno-wood.pl

Kinetic Studies of Ester Hydrolysis in Diverse Chemical Environments

The rate of hydrolysis of esters is significantly influenced by the chemical environment, particularly the pH of the solution. Kinetic studies provide valuable data on how these factors affect the degradation rate of compounds like this compound.

The rate of ester hydrolysis is generally dependent on the concentration of both the ester and the catalyst (acid or base). nih.govscispace.com For base-catalyzed hydrolysis (saponification), the reaction is typically second-order, being first-order in both the ester and the hydroxide ion concentration. beilstein-journals.org The rate constants for alkaline hydrolysis can be influenced by the structure of the ester, with long-chain esters sometimes exhibiting different kinetic profiles due to aggregation or micelle formation. scispace.comnih.gov

The pH of the medium has a profound effect on the hydrolysis rate. Generally, the rate of ester hydrolysis is at a minimum in the neutral pH range and increases at both acidic and basic pH. nih.gov For example, studies on thiol-acrylate photopolymers have shown that increasing the buffer pH from 7.4 to 8.0 predictably increases the rate of ester hydrolysis. nih.gov This is because the concentration of hydroxide ions, the nucleophile in base-catalyzed hydrolysis, increases with pH.

Kinetic studies in the presence of different buffers have shown that the buffer components themselves can sometimes catalyze the hydrolysis reaction. beilstein-journals.orgacs.org Furthermore, the use of host molecules like water-soluble cavitands can significantly alter the kinetics of hydrolysis for long-chain esters by encapsulating them and changing the accessibility of the ester groups to the surrounding medium. pnas.org In some cases, this can lead to an acceleration of the first hydrolysis step and a decrease in the rate of the second step for diesters. pnas.org

Table 1: Factors Influencing the Rate of Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanistic Implication |

|---|---|---|

| pH | Rate is lowest at neutral pH, increases in acidic and basic conditions. nih.gov | Reflects the concentration of H₃O⁺ or OH⁻ catalysts. |

| Temperature | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction. |

| Ester Structure | Long-chain esters may exhibit complex kinetics due to aggregation. scispace.com | Micelle formation can alter the local concentration of reactants. |

| Catalyst | Presence of acid, base, or specific enzymes accelerates the reaction. dalalinstitute.comkiu.ac.ugdrewno-wood.pl | Provides an alternative, lower-energy reaction pathway. |

| Solvent/Additives | Host molecules or buffer components can alter reaction rates. acs.orgpnas.org | Can change substrate accessibility or act as catalysts themselves. |

Photodegradation Mechanisms

In addition to hydrolysis, this compound can be degraded by photolysis, a process initiated by the absorption of light energy. This can lead to the cleavage of chemical bonds and the formation of reactive intermediates.

Photo-induced Cleavage and Radical Formation Pathways

The absorption of light, particularly in the UV spectrum, can excite an ester molecule, leading to the homolytic cleavage of bonds and the formation of free radicals. researchgate.netwikipedia.org For esters, this can involve the cleavage of the O-N bond in nitrite (B80452) esters (Barton reaction) or the C-O bond in other esters. wikipedia.org

The general pathway for photo-induced cleavage often involves the following steps:

Photoexcitation: The ester molecule absorbs a photon of light, promoting it to an electronically excited state. libretexts.org

Bond Cleavage: In this excited state, the molecule can undergo homolytic cleavage of a bond, such as the acyl-oxygen bond or a bond within the alkyl or acyl chain, to produce a pair of radicals. researchgate.networldscientific.com

Radical Reactions: These newly formed radicals are highly reactive and can participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of new, more stable molecules and new radicals. researchgate.net

Recombination: Two radicals can combine to form a new covalent bond. wikipedia.org

Chain Reactions: The radicals formed can initiate chain reactions, propagating the degradation process. acs.org

In the context of long-chain esters, photo-induced cleavage can lead to the breakdown of the ester side chain, forming smaller radical species. researchgate.net The presence of photosensitizers can facilitate this process by absorbing light and transferring the energy to the ester molecule, or by participating in electron transfer reactions that lead to the formation of radical ions. libretexts.orgnih.gov These radical anions can then fragment, leading to cleavage of the ester. libretexts.org The specific products of photodegradation will depend on the reaction conditions, including the wavelength of light, the presence of oxygen, and the nature of the solvent. cdnsciencepub.comresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dodecanol |

| Nonanoic acid |

| Hydrochloric acid |

| Sulfuric acid |

| Sodium hydroxide |

| Potassium hydroxide |

| Sodium nonanoate |

| Potassium nonanoate |

| Thiol-acrylate |

| Nitrite |

| Ethyl acetate |

| Acetic acid |

| Ethanol |

| Methyl propanoate |

| Methanol (B129727) |

| Propanoic acid |

| Sodium acetate |

Influence of Wavelength and Environmental Factors on Photolysis Kinetics

Photolysis, the degradation of a compound by light, is a significant abiotic degradation pathway for many organic chemicals in the aquatic environment. pjoes.com The rate and mechanism of photolysis are highly dependent on the wavelength of light and various environmental parameters. For this compound, while specific kinetic studies are not extensively documented, the principles governing the photolysis of similar organic esters can be applied.

The process can occur through two primary mechanisms:

Direct Photolysis: Where the molecule itself absorbs light energy, leading to its excitation and subsequent chemical breakdown. The rate is dependent on the molecule's absorption spectrum and its quantum yield (the efficiency of the absorbed photon in causing a chemical change). csbsju.edu

Indirect Photolysis: Where other substances in the environment, known as photosensitizers (like dissolved organic matter - DOM), absorb light and produce reactive oxygen species (ROS) such as hydroxyl radicals (HO•) and singlet oxygen (¹O₂). These ROS then react with and degrade the target compound. frontiersin.orgmdpi.com

Several factors in the environmental matrix can influence these photochemical reactions:

Wavelength of Light: The energy of light is inversely proportional to its wavelength. Shorter UV wavelengths (e.g., UVB) are generally more energetic and can be more effective at breaking chemical bonds than longer UVA or visible light wavelengths. pjoes.comnih.gov The efficiency of photolysis is highest at wavelengths where the compound shows maximum light absorption. nih.gov

Dissolved Organic Matter (DOM): DOM can have a dual effect. It can act as a photosensitizer, accelerating indirect photolysis. frontiersin.org Conversely, it can also act as a light screen, absorbing photons before they can reach the target molecule, thereby slowing down direct photolysis. pjoes.comnih.gov

pH: The pH of the water can affect the chemical form (speciation) of the compound and the photosensitizers, which in turn influences their light absorption properties and reactivity. nih.govresearchgate.net For esters, pH can also dictate the rate of hydrolysis, a competing degradation process. Acidic conditions, for instance, can favor the stability of certain ester bonds. nih.gov

Nitrate (B79036) and Bicarbonate Ions: These common inorganic ions in natural waters can also participate in photochemical processes. Nitrate photolysis can produce hydroxyl radicals, contributing to indirect degradation. frontiersin.org Bicarbonate can act as a scavenger for some reactive species, potentially slowing down certain degradation pathways. frontiersin.org

The following table summarizes the general influence of these factors on photolysis kinetics.

| Factor | Influence on Photolysis Rate | Mechanism of Action |

| Light Wavelength | Wavelength-dependent; rates are often higher at shorter UV wavelengths. nih.gov | Direct photolysis requires absorption of light; shorter wavelengths carry more energy to break chemical bonds. pjoes.com |

| Light Intensity | Increases with higher intensity. nih.gov | A higher photon flux increases the rate of photochemical reactions. |

| pH | Can increase or decrease the rate. nih.gov | Affects the chemical speciation of the target compound and photosensitizers, altering their reactivity and light absorption. researchgate.net |

| Dissolved Organic Matter (DOM) | Can enhance (photosensitization) or inhibit (light screening) the rate. nih.gov | DOM absorbs light to create reactive species (enhancement) or competes for photons (inhibition). frontiersin.org |

| Nitrate (NO₃⁻) | Can increase the rate. frontiersin.org | Photolysis of nitrate generates hydroxyl radicals (HO•), which are powerful oxidants. rsc.org |

| Bicarbonate (HCO₃⁻) | Can decrease the rate. frontiersin.org | Acts as a scavenger of reactive species like hydroxyl radicals. frontiersin.org |

Biodegradation Pathways

Biodegradation is the breakdown of organic matter by microorganisms, and it represents a primary pathway for the environmental removal of long-chain esters like this compound.

The microbial metabolism of a long-chain ester such as this compound is initiated by enzymatic hydrolysis of the ester bond. This is a common strategy employed by a wide range of bacteria and fungi to break down large, water-insoluble molecules into smaller components that can be transported into the cell and utilized for energy and growth. nih.govresearchgate.netconicet.gov.ar

The primary step in the degradation of this compound is the cleavage of the ester linkage to yield its constituent alcohol and fatty acid:

Dodecyl Alcohol (1-Dodecanol)

Nonanoic Acid

This reaction is catalyzed by extracellular hydrolytic enzymes, specifically esterases. nih.gov The key enzyme classes involved in the breakdown of such esters include:

Lipases (EC 3.1.1.3): These enzymes are highly efficient at hydrolyzing ester bonds in water-insoluble substrates, such as long-chain triglycerides and wax esters. mdpi.com Their ability to act at the oil-water interface makes them particularly effective for degrading compounds like this compound.

Cutinases (EC 3.1.1.74): These enzymes are versatile esterases that can hydrolyze a broad range of synthetic esters. nih.govmdpi.com They share properties of both lipases and esterases and are known to degrade polyesters. mdpi.com

Carboxylesterases (EC 3.1.1.1): While they preferentially act on water-soluble, short-chain esters, some carboxylesterases also show activity towards longer-chain substrates. mdpi.com

Once the initial hydrolysis occurs, the resulting 1-dodecanol (B7769020) and nonanoic acid are further metabolized through separate, well-established pathways. The long-chain alcohol (1-dodecanol) is typically oxidized to the corresponding aldehyde (dodecanal) and then to the carboxylic acid (dodecanoic acid) by alcohol and aldehyde dehydrogenases, respectively. nih.gov Both dodecanoic acid and nonanoic acid can then be degraded via the β-oxidation pathway, where two-carbon units are sequentially cleaved to produce acetyl-CoA, which enters the central metabolic cycles of the microorganism. researchgate.net

The table below outlines the principal enzyme systems involved in the initial breakdown of long-chain esters.

| Enzyme Class | EC Number | Role in Degradation | Typical Microbial Source |

| Lipases | EC 3.1.1.3 | Hydrolyze ester bonds of water-insoluble long-chain esters. mdpi.com | Pseudomonas, Candida, Rhizopus mdpi.com |

| Cutinases | EC 3.1.1.74 | Hydrolyze ester bonds in a wide range of esters, including polyesters. nih.gov | Humicola insolens, Fusarium solani nih.gov |

| Carboxylesterases | EC 3.1.1.1 | Primarily hydrolyze soluble esters, but can have activity on larger substrates. mdpi.com | Various bacteria and fungi. |

| Alkane Hydroxylases | EC 1.14.15.3 | Involved in the subsequent oxidation of the alkyl chain (alcohol) component. d-nb.info | Geobacillus, Acinetobacter d-nb.info |

The rate at which this compound is biodegraded in environments like soil and water is controlled by a complex interplay of physical, chemical, and biological factors. nih.gov Optimizing these factors is the principle behind bioremediation strategies. nih.gov

Key influencing factors include:

Nutrient Availability: Microorganisms require essential nutrients, particularly nitrogen and phosphorus, for growth and metabolism. In many environments, the availability of these nutrients is the limiting factor for the biodegradation of carbon-rich pollutants. nih.govnumberanalytics.com

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Each microbial community has an optimal temperature range for growth and degradation activity. Generally, rates increase with temperature up to an optimum, beyond which they decline rapidly. nih.gov

pH: Like temperature, pH affects microbial enzyme activity and the solubility and bioavailability of the contaminant. Most bacteria involved in hydrocarbon and ester degradation prefer a pH range of 6 to 9. nih.gov

Oxygen Availability: The initial enzymatic hydrolysis of esters can occur under both aerobic and anaerobic conditions. However, the subsequent complete degradation of the fatty acid and alcohol components via β-oxidation is typically much faster in the presence of oxygen. researchgate.net

Bioavailability: this compound is a hydrophobic compound with low water solubility. Its availability to microorganisms is often a major rate-limiting step. It may adsorb to soil particles or remain in non-aqueous phases, making it inaccessible to microbial enzymes.

Compound Structure: The chemical structure of the ester itself plays a role. For instance, increased chain length and branching can sometimes decrease the rate of biodegradation. acs.orgmdpi.com

The following table summarizes the impact of these environmental factors on biodegradation rates.

| Factor | Optimal Condition for Biodegradation | Effect on Rate |

| Temperature | Varies by microbial community; often 20-40°C for many environments. nih.gov | Rate increases up to an optimum temperature, then decreases. Affects enzyme activity and substrate solubility. nih.gov |

| pH | Generally neutral to slightly alkaline (pH 6-9). nih.gov | Affects enzyme function and nutrient/contaminant bioavailability. |

| Nutrients | Balanced C:N:P ratio. | Lack of nitrogen and phosphorus often limits microbial growth and metabolic activity. nih.govnumberanalytics.com |

| Oxygen | Aerobic conditions generally favor complete degradation. | Oxygen is a preferred electron acceptor for the efficient metabolic breakdown of the resulting fatty acids. researchgate.net |

| Bioavailability | High | Low water solubility and sorption to soil/sediment can limit microbial access to the compound. |

| Moisture | Adequate but not saturated. | Water is essential for microbial activity and acts as a transport medium for nutrients and substrates. |

Microbial Metabolism of Long-Chain Esters: General Principles and Enzyme Systems

Theoretical and Computational Modeling of Degradation Kinetics and Pathways

Theoretical and computational models are valuable tools for predicting the environmental fate of chemicals like this compound. These models can simulate degradation kinetics and elucidate potential transformation pathways without the need for extensive laboratory experiments.

Modeling of degradation processes often involves several approaches:

Kinetic Modeling: This approach uses mathematical equations to describe the rate of degradation over time. For photolysis, pseudo-first-order kinetics are commonly used, where the rate is proportional to the concentration of the contaminant. chemrxiv.org For biodegradation, models can range from simple first-order decay to more complex Monod kinetics, which account for microbial growth and substrate concentration. Autocatalytic models are also used, particularly for polymer degradation, where the degradation products can catalyze further breakdown. nih.govcnrs.fr

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a statistical relationship between the chemical structure of a compound and its degradation rate or pathway. mdpi.com By calculating various molecular descriptors (e.g., size, electronic properties, presence of specific functional groups), these models can predict the susceptibility of a compound to photolysis or biodegradation. For example, a QSAR model might predict that compounds with C-O bonds are more susceptible to a particular reductive degradation pathway. mdpi.com

Mechanistic Polymer Degradation Models: While this compound is not a polymer, models developed for polyesters can provide insights. These models often use systems of reaction-diffusion equations to track the concentration of ester bonds, the diffusion of water into the matrix, and the formation and diffusion of degradation products (monomers and oligomers). nih.govmdpi.com They can account for factors like non-catalytic and auto-catalytic hydrolysis. mdpi.com

For this compound, a comprehensive model would likely integrate these approaches. For example, quantum calculations could predict the initial products of photolysis, which could then be used as inputs for a kinetic model simulating their appearance and subsequent degradation in a natural water body under specific environmental conditions. While specific models for this compound are not prominent in the literature, the established frameworks for esters and hydrophobic organic compounds provide a robust basis for its theoretical evaluation. scispace.com

Advanced Spectroscopic and Analytical Characterization in Research of Dodecyl Nonan 1 Oate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. thermofisher.com For dodecyl nonan-1-oate, both proton (¹H) and carbon (¹³C) NMR, along with two-dimensional methods, are employed for a thorough analysis.

Proton (¹H) NMR Applications in Reaction Monitoring and Purity Assessment

Proton NMR (¹H NMR) is crucial for monitoring the progress of the esterification reaction that forms this compound from nonanoic acid and dodecanol (B89629). nih.govnih.gov By tracking the disappearance of reactant signals and the appearance of product signals, the reaction kinetics and completion can be determined. thermofisher.comnih.govosf.ioosf.io Specifically, the chemical shift of the hydroxyl protons of the alcohol and carboxylic acid changes significantly upon ester formation. nih.gov

Once synthesized, ¹H NMR is used to confirm the structure and assess the purity of this compound. The spectrum displays characteristic signals corresponding to the different proton environments in the molecule. The protons on the carbon adjacent to the ester oxygen (the dodecyl moiety) typically appear as a triplet at a distinct chemical shift. Similarly, the protons on the carbon alpha to the carbonyl group (the nonanoyl moiety) also show a characteristic triplet. The long methylene (B1212753) chains of both the dodecyl and nonanoyl groups produce a large, complex signal in the aliphatic region of the spectrum. The terminal methyl groups of both chains appear as triplets at the most upfield positions. The absence of impurity signals, such as those from the starting alcohol or carboxylic acid, indicates a high degree of purity. sigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (nonanoyl) | ~0.88 | Triplet |

| (CH₂)₆ (nonanoyl) | ~1.27 | Multiplet |

| CH₂C=O | ~2.28 | Triplet |

| OCH₂ | ~4.05 | Triplet |

| OCH₂CH₂ | ~1.63 | Multiplet |

| (CH₂)₁₀ (dodecyl) | ~1.26 | Multiplet |

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Carbon (¹³C) NMR for Backbone and Functional Group Analysis

Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR by detailing the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for a complete structural confirmation.

The most downfield signal in the spectrum corresponds to the carbonyl carbon of the ester group, typically appearing in the range of 170-185 ppm. libretexts.orgwisc.edu The carbon of the OCH₂ group in the dodecyl chain is also shifted downfield due to the electronegative oxygen atom. The numerous methylene carbons in the long alkyl chains produce a cluster of signals in the aliphatic region, generally between 10-35 ppm. libretexts.org The terminal methyl carbons of both the nonanoyl and dodecyl chains are observed at the most upfield positions. libretexts.org Like ¹H NMR, ¹³C NMR is an excellent tool for purity assessment, as the presence of any unreacted starting materials or byproducts would result in additional, identifiable peaks.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~174 |

| OCH₂ | ~65 |

| CH₂C=O | ~34 |

| Methylene Chain Carbons | ~22-32 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions. libretexts.orgwisc.edunih.gov

Two-Dimensional NMR Techniques for Complex Ester Structures

For complex esters or when signal overlap occurs in one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable. scispace.com Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons in this compound.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. gbiosciences.com This is essential for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. csic.es The experimentally determined exact mass can then be compared to the calculated theoretical mass for the molecular formula C₂₁H₄₂O₂. A close match between these values provides strong evidence for the correct elemental composition of the synthesized ester. This technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas. Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, which can further aid in its identification. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion, to generate a fragmentation pattern. nih.gov This pattern provides a "fingerprint" of the molecule and offers detailed structural information. tutorchase.comlibretexts.org The fragmentation of long-chain esters like this compound under electron impact (EI) ionization often involves characteristic cleavage patterns. researchgate.netacdlabs.com

A common fragmentation pathway for esters is the McLafferty rearrangement, which can lead to a prominent peak corresponding to the protonated carboxylic acid (nonanoic acid in this case). msu.edu Alpha-cleavage on either side of the carbonyl group can also occur, resulting in acylium ions and other characteristic fragments. libretexts.orgmsu.edu The analysis of these fragment ions allows for the confirmation of both the acyl (nonanoyl) and the alkyl (dodecyl) portions of the ester. researchgate.netrsc.orgnih.gov

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nonanoic acid |

| Dodecanol |

| Nonanoyl |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to investigate the vibrational modes of molecules, providing detailed information about chemical structure and functional groups. horiba.com In the analysis of this compound, these spectroscopic methods are instrumental in confirming the compound's identity and structural integrity by identifying characteristic bond vibrations.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making it a valuable tool for functional group identification. For this compound, the most prominent absorption band is associated with the carbonyl (C=O) stretching vibration of the ester group. This strong band typically appears in the region of 1750-1735 cm⁻¹. Other key vibrations include the C-O stretching of the ester linkage, which appears in the 1300-1000 cm⁻¹ region, and the various C-H stretching and bending vibrations of the dodecyl and nonanoyl alkyl chains. researchgate.net An FTIR spectrum for this compound has been recorded using a neat sample in a capillary cell. nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser source. horiba.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy can also detect the C=O and C-O ester vibrations, as well as the C-C and C-H vibrations of the long alkyl chains, which are often strong in Raman spectra. Together, IR and Raman provide a comprehensive vibrational profile of the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Ester (C=O) | Stretching | 1750-1735 (Strong) | 1750-1735 (Weak-Medium) |

| Ester (C-O) | Stretching | 1300-1000 (Medium) | 1300-1000 (Medium) |

| Alkane (C-H) | Stretching | 2960-2850 (Strong) | 2960-2850 (Strong) |

| Alkane (C-H) | Bending | 1470-1370 (Medium) | 1470-1370 (Medium) |

Note: The exact peak positions and intensities can be influenced by the sample state and molecular environment.

Chromatographic Techniques for Separation Science and Quantitative Analysis in Research

Chromatographic methods are essential for the separation, identification, and quantification of this compound in various samples. These techniques are widely applied for purity assessment of the final product, analysis of reaction mixtures during synthesis, and for quantitative studies. organomation.commdpi.com

Gas Chromatography (GC) for Volatile Ester Analysis and Purity Profiling

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. organomation.com In GC, a sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase. internationaloliveoil.org A Flame Ionization Detector (FID) is commonly used for the quantitative analysis of fatty acid esters due to its high sensitivity and wide linear range. ukm.myresearchgate.net

For purity profiling, GC can effectively separate this compound from starting materials (dodecanol and nonanoic acid), byproducts, or other impurities. The analysis of fatty acid esters by GC is a well-established practice, often involving derivatization to more volatile forms like fatty acid methyl esters (FAMEs). nih.govacs.org However, as an ester itself, this compound can often be analyzed directly. The Kovats Retention Index, a parameter used in GC to convert retention times into system-independent constants, has been reported for this compound on a semi-standard non-polar column as 2269. nih.gov This value aids in the identification of the compound across different GC systems. GC coupled with mass spectrometry (GC-MS) can be used for definitive peak identification by providing mass spectra of the separated components. nih.govresearchgate.net

Table 2: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., coated with 6% cyanopropyl-phenyl methylpolysiloxane) chromatographyonline.com |

| Injector Temperature | 250 °C chromatographyonline.com |

| Oven Temperature Program | Initial 100°C, ramped to 260°C ukm.my |

| Carrier Gas | Helium or Hydrogen internationaloliveoil.org |

| Flow Rate | 1 mL/min chromatographyonline.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) internationaloliveoil.orgresearchgate.net |

| Kovats Retention Index | 2269 (Semi-standard non-polar column) nih.gov |

Liquid Chromatography (LC) for Non-Volatile Components and Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile or thermally labile compounds and is particularly useful for monitoring the progress of esterification reactions. thermofisher.comjmb.or.kr LC separates components based on their distribution between a liquid mobile phase and a solid stationary phase. mdpi.com

For this compound, a reverse-phase HPLC (RP-HPLC) method has been developed. sielc.com This method allows for the separation and quantification of the ester, as well as potential impurities, in a reaction mixture. sielc.com The analysis of the reaction mixture over time can provide crucial data on reaction kinetics, conversion yield, and the formation of any byproducts. jmb.or.krrsc.org Various detectors can be employed in LC, including Ultraviolet (UV) detectors if the analyte has a chromophore, or more universal detectors like Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD) for compounds like this compound that lack a strong chromophore. thermofisher.comjmb.or.kr For structural confirmation of separated components, LC can be coupled with mass spectrometry (LC-MS). americanpharmaceuticalreview.commdpi.com

Table 3: High-Performance Liquid Chromatography (HPLC) Method for this compound

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com |

| Column | Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Detector | Refractive Index (RI), ELSD, CAD, or Mass Spectrometry (MS) thermofisher.comjmb.or.krsielc.com |

| Application | Analysis of reaction mixtures, isolation of impurities, preparative separation jmb.or.krsielc.com |

Computational and Theoretical Investigations of Dodecyl Nonan 1 Oate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of molecules. For dodecyl nonan-1-oate, these methods reveal the distribution of electrons and identify the most probable sites for chemical reactions.

Ab Initio and Density Functional Theory (DFT) Studies of Ester Bonds

The ester functional group is the most chemically significant part of this compound. Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model its electronic structure. nih.gov DFT calculations, often using functionals like B3LYP with a 6-31G* basis set, can determine optimized geometric parameters such as bond lengths and angles. preprints.orgresearchgate.net

Computational studies on similar fatty acid esters show that the bond length for the carbonyl C=O bond is approximately 1.21 Å, while the C-O single bond is about 1.44 Å. preprints.org The C-C single bonds within the alkyl chains average around 1.53 Å. preprints.org These calculations provide a precise three-dimensional model of the molecule's ground state. DFT has also been used to examine the thermochemistry of bond scissions in fatty acid methyl esters, providing crucial data on the stability of the ester linkage. osti.gov

| Parameter | Typical Calculated Value (Å) | Source |

| C=O Bond Length | 1.21 | preprints.org |

| C-O Bond Length | 1.44 | preprints.org |

| C-C Bond Length | 1.53 | preprints.org |

This table presents typical bond lengths for fatty acid esters calculated using DFT methods, which are representative for this compound.

Molecular Orbital Analysis and Electrostatic Potential Mapping

Molecular orbital (MO) theory helps in understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. preprints.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. preprints.orgpreprints.org For long-chain saturated esters, this gap is relatively large, indicating high stability. preprints.org

Electrostatic potential (ESP) mapping is another crucial tool that visualizes the charge distribution on the molecule's surface. preprints.orgresearchgate.netpearson.com In an ESP map, electron-rich regions (negative potential), such as those around the carbonyl and ester oxygen atoms, are typically colored red, while electron-poor regions (positive potential), like the hydrogen atoms, are colored blue. preprints.orgpearson.com For fatty acid esters, the highest negative electrostatic potential is concentrated around the oxygen atoms of the ester group. preprints.orgresearchgate.netpreprints.org This indicates that these sites are prone to electrophilic attack and protonation, which is the initial step in acid-catalyzed hydrolysis. preprints.org

| Molecular Orbital | Significance | Implication for this compound |

| HOMO | Electron donating ability | Localized on the ester group, but high energy level indicates stability. |

| LUMO | Electron accepting ability | Also associated with the ester group, indicating its role in reactions. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A large gap suggests the molecule is chemically stable under normal conditions. preprints.org |

This table summarizes the significance of frontier molecular orbitals for predicting the reactivity of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on the static electronic structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. tandfonline.com For a large molecule like this compound, with its long, flexible alkyl chains, MD simulations are essential for understanding its conformational landscape and how it interacts with other molecules.

MD simulations model the movement of atoms by solving Newton's equations of motion, using force fields like CHARMM or AMBER to describe the potential energy of the system. aip.orgresearchgate.netresearchgate.net Studies on ultra-long-chain fatty acids and their esters reveal that the long hydrocarbon chains are highly flexible and can adopt various conformations, including elongated, L-shaped, and turned structures. u-tokyo.ac.jp This conformational fluctuation is a key characteristic of such molecules. u-tokyo.ac.jp

These simulations also quantify the non-covalent intermolecular interactions that govern the physical properties of the bulk material. For this compound, these are primarily van der Waals forces (specifically London dispersion forces) between the long alkyl chains. nih.gov MD simulations can calculate interaction energies and radial distribution functions, showing how individual molecules pack together in a liquid or solid state. aip.orgaip.org Studies on fatty acid esters have shown that interactions between the ester head-groups can lead to dimer-based molecular ordering. researchgate.net The collective strength of these weak interactions determines properties like viscosity and boiling point.

Reaction Pathway and Transition State Analysis using Computational Methods

Computational methods are instrumental in mapping the detailed mechanisms of chemical reactions, including identifying the high-energy transition states that control reaction rates.

Elucidation of Esterification Reaction Mechanisms

The formation of this compound from nonanoic acid and dodecanol (B89629), known as Fischer esterification, can be modeled computationally to understand its mechanism. researchgate.netiajpr.commasterorganicchemistry.comlibretexts.org DFT calculations are used to optimize the geometries of reactants, intermediates, transition states, and products along the reaction coordinate. acs.orgrsc.org

The acid-catalyzed mechanism involves several key steps:

Protonation of the carbonyl oxygen of nonanoic acid, which activates it for nucleophilic attack. libretexts.org

Nucleophilic attack by the hydroxyl group of dodecanol on the protonated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgacs.org

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. libretexts.org

Deprotonation to yield the final ester product, this compound. libretexts.org

Computational studies have shown that the formation of the tetrahedral intermediate via the transition state is often the rate-determining step, with a significant energy barrier. acs.org For example, in the esterification of acetic acid with ethanol, the energy barrier for the transition state was calculated to be 19.6 kcal/mol. acs.org Such calculations help in optimizing reaction conditions by providing a molecular-level understanding of the process. nih.govresearchgate.net

Modeling of Hydrolysis and Degradation Pathways

The breakdown of this compound, typically through hydrolysis, is another critical process that can be modeled computationally. chemrxiv.org Ester hydrolysis can be catalyzed by either acid or base, and computational studies can elucidate the detailed steps of both pathways. nih.gov

In alkaline hydrolysis (saponification), the mechanism generally proceeds via a two-step BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway: nih.govacs.org

Nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. acs.org

Formation of a tetrahedral intermediate.

Collapse of the intermediate, with the expulsion of the dodecan-1-oxide anion as the leaving group, forming nonanoic acid, which is then deprotonated to nonanoate (B1231133).

Computational models, including DFT and mixed implicit/explicit solvent models, are used to calculate the energy barriers for these steps. nih.govchemrxiv.orgdiva-portal.org These studies consistently show that the formation of the tetrahedral intermediate is the rate-limiting step. acs.org The calculations can also explore less common pathways, such as BAL2 (Alkyl-oxygen cleavage), and confirm that for esters like this compound, the BAC2 pathway is strongly favored due to a much lower activation energy. acs.org Similarly, acid-catalyzed hydrolysis pathways (AAC2) can be modeled, providing a comprehensive picture of the ester's stability and degradation profile under various conditions. nih.govresearchgate.net

Structure-Reactivity and Structure-Property Relationship Studies (Theoretical)

Computational and theoretical chemistry provide powerful tools for understanding the intricate connections between the molecular structure of a compound and its inherent reactivity and physical properties. For this compound, a long-chain wax ester, these relationships are primarily governed by the interplay of its constituent dodecyl alcohol and nonanoic acid chains. Through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, it is possible to predict and rationalize the behavior of this molecule.

Theoretical investigations into esters, particularly long-chain variants like this compound, often focus on a set of key molecular descriptors. These descriptors, derived from the compound's chemical structure, can be broadly categorized into constitutional, topological, geometrical, and electronic parameters. For a molecule with the structural formula C21H42O2, these descriptors provide a quantitative basis for understanding its macroscopic properties.

Research Findings

Detailed theoretical studies on this compound itself are not extensively available in public literature. However, by applying established principles from QSAR and QSPR studies on analogous long-chain and fatty acid esters, we can infer its likely structure-reactivity and structure-property profiles.

Structure-Reactivity Relationships:

The reactivity of this compound is centered around the ester functional group (-COO-). The susceptibility of the carbonyl carbon to nucleophilic attack, a key step in reactions like hydrolysis, is influenced by both electronic and steric factors.

Electronic Effects: The electron-donating nature of the adjacent alkyl chains (nonanoyl and dodecyl groups) slightly reduces the partial positive charge on the carbonyl carbon, thereby modulating its reactivity.

Steric Hindrance: The long alkyl chains can sterically hinder the approach of reactants to the ester group. This effect is a significant factor in determining the rates of reactions such as hydrolysis. QSAR models for the alkaline hydrolysis of carboxylic acid esters have been developed using descriptors related to charge, steric parameters, and pKa. nih.gov For long-chain esters, models that include descriptors for molecular polarizability and the polarizability of the alcohol product have shown improved predictive power. nih.gov

Structure-Property Relationships:

The physical properties of this compound are largely dictated by its long, non-polar alkyl chains.

Melting Point: The melting point of wax esters is strongly correlated with their total chain length. For saturated, straight-chain wax esters, the melting temperature generally increases with the number of carbon atoms. oup.com The position of the ester bond also plays a role, with symmetrical esters typically exhibiting higher melting points. oup.com

Boiling Point and Density: QSPR models have been successfully developed to predict the boiling point and density of organic compounds, including esters. These models often employ a combination of constitutional descriptors (e.g., molecular weight) and topological indices that encode information about molecular size and branching. For fatty acid esters, QSPR models have been developed that use parameters like the number of carbon atoms and the number of double bonds to predict density. researchgate.net

Viscosity: The viscosity of ester lubricants is influenced by the length of the carbon chains of the constituent fatty acids and alcohols. researchgate.net Longer chains generally lead to higher viscosity due to increased intermolecular van der Waals forces.

Solubility and Lipophilicity: The long dodecyl and nonanoyl chains render this compound highly lipophilic and practically insoluble in water. The octanol-water partition coefficient (log P), a measure of lipophilicity, can be calculated using computational methods and is a key parameter in QSAR studies, particularly for predicting biological activity. nih.gov The European Chemicals Agency (ECHA) reports a calculated log Pow in the range of 8.65 to 9.42 for similar C16-18 and C18-unsaturated fatty acid isobutyl esters. europa.eu

Interactive Data Tables

The following tables present computed properties for this compound and illustrate the general trends in structure-property relationships for homologous series of wax esters.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Formula | C21H42O2 | PubChem |

| Molecular Weight | 326.6 g/mol | PubChem |

| IUPAC Name | dodecyl nonanoate | PubChem |

| InChIKey | PAKQQTBKJHSYEY-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CCCCCCCCCCCCOC(=O)CCCCCCCC | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Complexity | 238 | PubChem |

| Boiling Point (Predicted) | 348.7 ± 10.0 °C | BOC Sciences |

| Density (Predicted) | 0.863 ± 0.06 g/cm³ | BOC Sciences |

Table 2: Theoretical Structure-Property Trends in Wax Esters

| Property | Structural Influence | General Trend | Supporting Evidence |

| Melting Point | Total Carbon Chain Length | Increases with chain length | For synthetic saturated WEs, the Tm increased by 1–2 °C per additional carbon unit. oup.com |

| Melting Point | Position of Ester Bond | Symmetrical esters have higher melting points | Moving the ester bond towards either end of the molecule results in decreasing the Tm by 1–5 °C. oup.com |

| Hydrolysis Rate | Steric Hindrance from Alkyl Chains | Decreases with increased chain length/branching near the ester group | QSAR models for ester hydrolysis incorporate steric parameters. nih.gov |

| Viscosity | Carbon Chain Length | Increases with chain length | The length of the carbon chain of fatty acids significantly affects their lubrication properties. researchgate.net |

| Lipophilicity (log P) | Alkyl Chain Length | Increases with chain length | The log Pow for C16-18 and C18-unsatd., isobutyl esters is calculated to be high (8.65 to 9.42). europa.eu |

Environmental Fate and Chemical Transformation Pathways Academic Perspective

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic transformation involves the chemical alteration of a substance without the involvement of biological organisms. For dodecyl nonan-1-oate, the key abiotic processes are hydrolysis and, to a lesser extent, oxidation.

Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. europa.eu In the case of this compound, the ester linkage is the target of this process, yielding its constituent alcohol (1-dodecanol) and carboxylic acid (nonanoic acid). rsc.orgnih.gov This reaction can be catalyzed by either acid or base. europa.eu

C₈H₁₇COO(CH₂)₁₁CH₃ (this compound) + H₂O ⇌ C₈H₁₇COOH (Nonanoic acid) + CH₃(CH₂)₁₁OH (1-Dodecanol)

In typical natural water systems with pH values ranging from 4 to 9, the rate of abiotic hydrolysis for long-chain aliphatic esters is generally slow. researchgate.net The large, non-polar alkyl chains (dodecyl and nonanoyl groups) of the molecule result in very low water solubility, which in turn limits the accessibility of the ester bond to water molecules for reaction. europa.euecetoc.org Studies on films of long-chain esters have shown that the orientation of the molecule at interfaces can create a protective sheath of hydrocarbon chains, further inhibiting the rate of hydrolysis. nih.gov While the reaction is possible, it is often not considered the primary degradation pathway in the environment compared to biodegradation. nih.gov

Abiotic oxidation of organic chemicals in the environment can be initiated by reactive species such as hydroxyl radicals (•OH), particularly in the atmosphere and sunlit surface waters. aftonchemical.com This process, often driven by sunlight (photolysis), can contribute to the degradation of organic compounds. ecetoc.org